- Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers.Tetrahedron Letters, 1992, 33(26), 3795-6,
Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

950-99-2 structure
Produktname:2,2,5,7,8-Pentamethyl-6-Chromanol
2,2,5,7,8-Pentamethyl-6-Chromanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-
- 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- 2,2,5,7,8-Pentamethyl-6-chromanol
- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)
- 2,2,5,7,8-Pentamethyl-1-hydroxychroman
- 2,2,5,7,8-Pentamethyl-6-hydroxychroman
- 2,2,5,7,8-pentamethyl-6-hydroxy-chromane
- 2,2,5,7,8-pentamethylchroman-6-ol
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl
- 6-Hydroxy-2,2,5,7,8-pentamethylchroman
- Chroman C1
- Chromane C1
- PMHCR
- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)
- 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)
- APC 100
- Chromanol
- NSC 226236
- PMC
- TMC 5
- α-C-1-Chromanol
- NS00068192
- SB18766
- 2,2,5,7,8-Pentamethyl-6-chromanol #
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol
- DTXSID70241721
- 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI
- 2,2,5,7,8-Pentamethyl-6-chromanol, 97%
- InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H
- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-
- 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN
- 2,2,5,7,8-Pentamethyl-6-chroman
- CHEMBL37676
- 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL
- 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol
- 950-99-2
- PMHC
- AKOS015912796
- 7G73627R36
- UNII-7G73627R36
- DB13111
- MFCD00210347
- STL512513
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-
- BP-11301
- HY-111024
- G12484
- BRD-K07449869-001-01-5
- NSC-226236
- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol
- 2,2,5,7,8-pentamethylchroman-6-ol.
- 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman
- SCHEMBL633424
- NSC226236
- BBL036639
- APC-100
- PM-6-hydroxychroman
- 10,10,2,6,5-pentamethyl-1-hydroxychroman
- Q27268236
- CS-0033987
- AC-11926
- DB-031296
- Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-
- AS-61610
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran
- 2,2,5,7,8-Pentamethyl-6-Chromanol
-
- MDL: MFCD00210347
- Inchi: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
- InChI-Schlüssel: SEBPXHSZHLFWRL-UHFFFAOYSA-N
- Lächelt: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C
Berechnete Eigenschaften
- Genaue Masse: 220.14600
- Monoisotopenmasse: 220.146
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 0
- Komplexität: 262
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.5A^2
- Oberflächenladung: 0
- Tautomerzahl: 9
- XLogP3: 3.6
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.034
- Schmelzpunkt: 89-91 °C (lit.)
- Siedepunkt: 344.3°C at 760 mmHg
- Flammpunkt: 146.1°C
- Brechungsindex: 1.529
- PSA: 29.46000
- LogP: 3.42100
- Löslichkeit: Nicht bestimmt
2,2,5,7,8-Pentamethyl-6-Chromanol Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
- Risikophrasen:R36/37/38
2,2,5,7,8-Pentamethyl-6-Chromanol Zolldaten
- HS-CODE:2932999099
- Zolldaten:
China Zollkodex:
2932999099Übersicht:
2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2,2,5,7,8-Pentamethyl-6-Chromanol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322018-1g |
2,2,5,7,8-Pentamethyl-6-chromanol |
950-99-2 | 95% | 1g |
£57.00 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-100mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98% | 100mg |
¥449.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-500mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14008-5 mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 99.30% | 5mg |
¥287.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 430676-5G |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 5g |
¥625.24 | 2023-12-06 | ||
ChromaDex Standards | ASB-00016323-100-100mg |
PENTAMETHYL |
950-99-2 | 100mg |
$55.00 | 2024-07-12 | ||
MedChemExpress | HY-111024-100mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98.94% | 100mg |
¥500 | 2024-04-15 | |
TargetMol Chemicals | T14008-500mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 99.3% | 500mg |
¥ 997 | 2024-07-20 | |
A2B Chem LLC | AD13192-5g |
2,2,5,7,8-Pentamethyl-6-chromanol |
950-99-2 | 97% | 5g |
$125.00 | 2024-07-18 | |
ChromaDex Standards | ASB-00016326-100-100mg |
PENTAMETHYL |
950-99-2 | 100mg |
$79.00 | 2024-07-12 |
2,2,5,7,8-Pentamethyl-6-Chromanol Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water ; 15 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C
Referenz
- Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol releaseOrganic & Biomolecular Chemistry, 2012, 10(39), 7980-7985,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized
1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized
Referenz
- Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors, United States, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherolChemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Reaktionsbedingungen
1.1 > 40 °C
Referenz
- Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinoneTetrahedron Letters, 2008, 49(15), 2442-2445,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; rt
Referenz
- Hybrid-Increased Radical-Scavenging Activity of Resveratrol Derivatives by Incorporating a Chroman Moiety of Vitamin EChemistry - A European Journal, 2010, 16(43), 12808-12813,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; 90 min, pH 8, rt
Referenz
- Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketalsJournal of Organic Chemistry, 1989, 54(8), 1987-90,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; pH 8, 300 K
Referenz
- Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether FragmentationJournal of the American Chemical Society, 2016, 138(40), 13353-13360,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ; 30 min, rt
1.2 1 h, 150 °C
1.2 1 h, 150 °C
Referenz
- Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst SystemOrganic Letters, 2009, 11(3), 717-720,
Synthetic Routes 16
Reaktionsbedingungen
Referenz
- α-Tocopherol-new synthesis and its biosynthetic implicationsChemical Communications (London), 1965, (3), 40-1,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Zinc chloride Solvents: Acetic acid ; 3 h, 100 °C
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Targeted antioxidants, World Intellectual Property Organization, , ,
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid Solvents: Hexane ; 20 min, rt
Referenz
- Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanoneRedox Report, 2002, 7(5), 251-255,
2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials
- 3-Methyl-2-buten-1-ol
- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-methoxy-2,2,5,7,8-pentamethyl-
- Phosphonium, [5-[[5-[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)oxy]-4,4-dimethyl-5-[[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]carbonyl]amino]pentyl]oxy]-5-oxopentyl]triphenyl-, bromide (1:1)
- Carbonic acid, 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl ester
- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-hydroxy-2,2,5,7,8-pentamethyl-
- Trimethylhydroquinone
- 1,1-Dimethyl-2-propen-1-ol
- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
- 2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,2,5,7,8-pentamethyl-
- Phosphoric acid, 3-methyl-2-buten-1-yl diphenyl ester
2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products
2,2,5,7,8-Pentamethyl-6-Chromanol Verwandte Literatur
-
Marina Massaro,Serena Riela,Susanna Guernelli,Filippo Parisi,Giuseppe Lazzara,Andrea Baschieri,Luca Valgimigli,Riccardo Amorati J. Mater. Chem. B 2016 4 2229
-
2. Epoxidation of an α-tocopherol model compound, 2,2,5,7,8-pentamethylchroman-6-ol, with potassium superoxide; X-ray crystal structure of 4a,5;7,8-diepoxy-4a,7,8,8a-tetrahydro-8a-hydroxy-2,2,5,7,8-pentamethylchroman-6(5H)-oneMitsuyoshi Matsuo,Shigenobu Matsumoto,Yoichi Iitaka,Akira Hanaki,Toshihiko Ozawa J. Chem. Soc. Chem. Commun. 1979 105
-
Damiano Tanini,Lucia Panzella,Riccardo Amorati,Antonella Capperucci,Elio Pizzo,Alessandra Napolitano,Stefano Menichetti,Marco d'Ischia Org. Biomol. Chem. 2015 13 5757
-
4. Potassium t-butoxide-catalysed oxygenation of an α-tocopherol model compund 2,2,5,7,8-pentamethylchroman-6-olShigenobu Matsumoto,Mitsuyoshi Matsuo,Yoichi Iitaka J. Chem. Soc. Chem. Commun. 1981 1267
-
Keiko Inami,Ikuo Nakanishi,Mine Morita,Miyuki Furukawa,Kei Ohkubo,Shunichi Fukuzumi,Masataka Mochizuki RSC Adv. 2012 2 12714
950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol) Verwandte Produkte
- 2074-53-5(rel-α-Vitamin E)
- 148-03-8(b-Tocopherol (Racemic Mixture))
- 119-98-2(dl-Tocol)
- 54-28-4(γ-Tocopherol)
- 10191-41-0(DL-alpha-Tocopherol)
- 59-02-9(Vitamin E)
- 16698-35-4(b-Tocopherol)
- 119-13-1(δ-Tocopherol (>90%))
- 1406-18-4(2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol)
- 32058-76-7(5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge